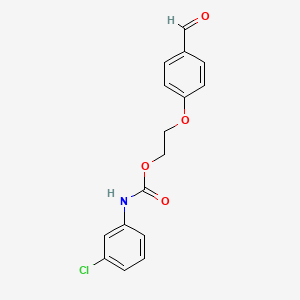
2-(4-formylphenoxy)ethyl (3-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-formylphenoxy)ethyl (3-chlorophenyl)carbamate, also known as FCCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FCCP is a mitochondrial uncoupling agent that is commonly used as a tool in bioenergetics research.
Aplicaciones Científicas De Investigación
2-(4-formylphenoxy)ethyl (3-chlorophenyl)carbamate is widely used in scientific research due to its ability to uncouple oxidative phosphorylation in mitochondria. This property makes it a useful tool for studying mitochondrial function and metabolism. This compound has been used in a variety of research areas, including cancer research, neurodegenerative diseases, and metabolic disorders.
Mecanismo De Acción
2-(4-formylphenoxy)ethyl (3-chlorophenyl)carbamate uncouples oxidative phosphorylation by disrupting the proton gradient across the mitochondrial inner membrane. This causes the energy produced by the electron transport chain to be dissipated as heat instead of being used to generate ATP. This property makes this compound a potent mitochondrial uncoupler that can be used to study mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function. Additionally, this compound has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells, making it a potential therapeutic target for metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-formylphenoxy)ethyl (3-chlorophenyl)carbamate is its ability to uncouple oxidative phosphorylation in a dose-dependent manner. This allows researchers to study the effects of partial uncoupling on mitochondrial function. However, one limitation of this compound is its potential toxicity. High concentrations of this compound can cause mitochondrial dysfunction and cell death, making it important to use appropriate dosages in experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(4-formylphenoxy)ethyl (3-chlorophenyl)carbamate. One area of interest is the development of novel mitochondrial uncoupling agents that are less toxic than this compound. Additionally, further research is needed to fully understand the effects of this compound on mitochondrial function and metabolism. Finally, there is potential for the use of this compound as a therapeutic target for metabolic disorders and neurodegenerative diseases.
Métodos De Síntesis
2-(4-formylphenoxy)ethyl (3-chlorophenyl)carbamate can be synthesized through a multistep process. The synthesis starts with the reaction of 3-chlorophenyl isocyanate with 2-(4-hydroxyphenoxy)ethyl bromide to form 2-(4-hydroxyphenoxy)ethyl (3-chlorophenyl)carbamate. This intermediate is then oxidized using sodium periodate to form this compound, which is the final product.
Propiedades
IUPAC Name |
2-(4-formylphenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-13-2-1-3-14(10-13)18-16(20)22-9-8-21-15-6-4-12(11-19)5-7-15/h1-7,10-11H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPNSVZBNXDSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5033556.png)
![1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5033560.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5033565.png)
![4-[(benzylthio)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5033585.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5033592.png)
![2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5033600.png)
![3-allyl-5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033601.png)
![3-bromo-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5033609.png)
![5-(3,5-dibromo-4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5033619.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5033630.png)

![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5033647.png)
![3-(methylthio)-6-(2-thienyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5033657.png)

